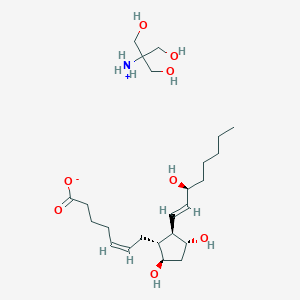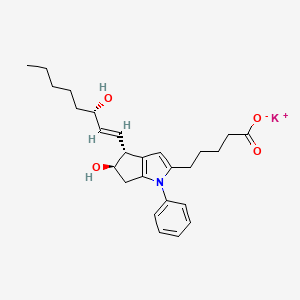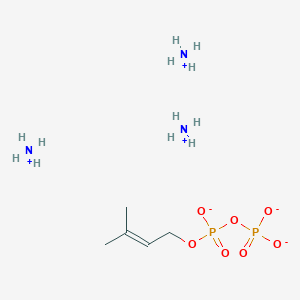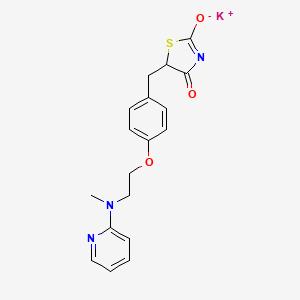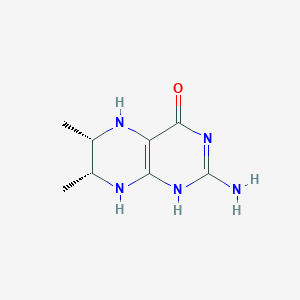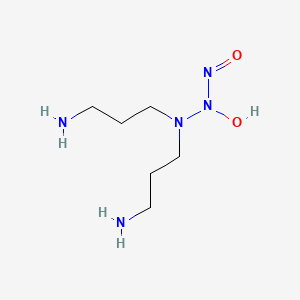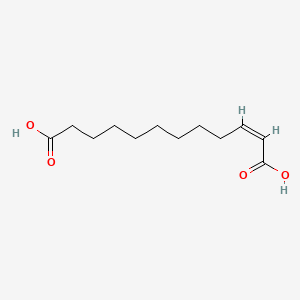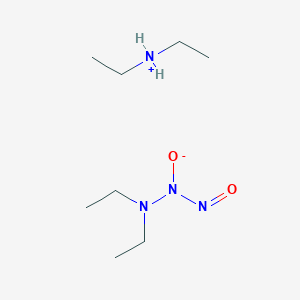
diethylammonium (z)-1-(N,N-diethylamino)diazen-1-ium-1,2-diolate
Overview
Description
Diethylammonium (z)-1-(N,N-diethylamino)diazen-1-ium-1,2-diolate is a useful research compound. Its molecular formula is C8H22N4O2 and its molecular weight is 206.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrochemical Analysis in Aqueous Solutions
Diethylammonium (Z)-1-(N,N-diethylamino)diazen-1-ium-1,2-diolate (DEA-NONOate) has been studied for its kinetics of nitric oxide (NO) release. Electrochemical analysis revealed the distinctive half-life and rate of NO-release from this compound, which is crucial for predicting the amount of NO released under aerobic conditions (Griveau, Dumézy, Goldner, & Bedioui, 2007).
In Vivo Electrochemical Detection in Tumors
DEA-NONOate has been utilized for in vivo electrochemical detection of NO in tumor-bearing mice. This application demonstrates the potential of DEA-NONOate in cancer research, especially in understanding the pathways of induced-NO release in tumors (Griveau, Dumézy, Seguin, Chabot, Scherman, & Bedioui, 2007).
Microchip Electrophoresis and Amperometric Detection
The use of microchip electrophoresis with electrochemical detection has been applied to monitor NO production from DEA-NONOate. This approach provides a method for observing the generation of NO through acid hydrolysis of NONOate salts, including DEA-NONOate (Gunasekara, Hulvey, Lunte, & Silva, 2012).
Photolysis and Computational Investigation
The aqueous photochemistry of DEA-NONOate has been investigated using experimental and computational methods. The study reveals insights into the formation of nitric oxide and other compounds upon photolysis, aiding in understanding the chemical behavior of DEA-NONOate under light exposure (Pavlos, Cohen, D’Sa, Sunoj, Wasylenko, Kapur, Relyea, Kumar, Hadad, & Toscano, 2003).
Synthesis and Biological Investigations in Antidiabetic Prodrugs
DEA-NONOate has been integrated into the synthesis of hybrid nitric oxide-releasing antidiabetic drugs. This novel approach combines DEA-NONOate with type II antidiabetic drugs, aiming to reduce the risk of cardiovascular events in diabetic patients (Kaur, Bhardwaj, Huang, Narang, Chen, Plane, & Knaus, 2012).
Effects on Cardiac Contractility
Research involving DEA-NONOate has explored its effects on cardiac contractility, particularly in different mouse models. This study helps in understanding the role of NO donors like DEA-NONOate in cardiac physiology (Wegener, Gödecke, Schrader, & Nawrath, 2002).
"NONOates" as Convenient Nitric Oxide Dosage Forms
DEA-NONOate, categorized as a "NONOate," has been noted for its usefulness in enzymology and pharmacological research, particularly for its well-defined time course of spontaneous nitric oxide generation. This aspect makes it a valuable tool in various research applications (Keefer, Nims, Davies, & Wink, 1996).
Hybrid Anti-Inflammatory Drugs with NO Release
Another application involves the synthesis of hybrid nitric oxide-releasing anti-inflammatory drugs incorporating DEA-NONOate. These drugs aim to mitigate the risk of adverse effects common in traditional anti-inflammatory medications (Abdellatif, Dong, Chen, Chowdhury, & Knaus, 2007).
properties
IUPAC Name |
N-(diethylamino)-N-oxidonitrous amide;diethylazanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N3O2.C4H11N/c1-3-6(4-2)7(9)5-8;1-3-5-4-2/h3-4H2,1-2H3;5H,3-4H2,1-2H3/q-1;/p+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXHDQWHPBQRQP-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH2+]CC.CCN(CC)N(N=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[(3-hydroxy)-1-oxo-5Z,8Z,11Z,14Z-eicosatetraenyl]amino]-butanoicacid](/img/structure/B7852430.png)
![(Z)-N-(2-hydroxyethyl)-7-[(2R)-5-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enamide](/img/structure/B7852435.png)
![7-[(2R)-3-hydroxy-2-[(E)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B7852444.png)
